
1-(Methoxymethyl)-1H-benzotriazole
Overview
Description
1-(Methoxymethyl)-1H-benzotriazole is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Methoxymethyl)-1H-benzotriazole is a derivative of benzotriazole, which has garnered attention due to its diverse biological activities. Benzotriazoles are known for their applications in various fields, including pharmaceuticals, agriculture, and material science. This article focuses on the biological activity of this compound, summarizing key findings from recent studies, case reports, and potential mechanisms of action.
This compound has the following chemical structure:
- Molecular Formula : C_9H_10N_3O
- Molecular Weight : 178.20 g/mol
This compound features a methoxymethyl group attached to the benzotriazole core, which may influence its biological properties.
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that various benzotriazole compounds possess antibacterial and antifungal properties. Specifically, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
- Case Study : A study reported that certain benzotriazole derivatives displayed minimum inhibitory concentration (MIC) values comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
Benzotriazoles have been explored for their antiparasitic effects. Notably, derivatives have shown promising results against protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease.
- Research Findings : In vitro studies indicated that some benzotriazole derivatives inhibited the growth of T. cruzi epimastigotes and trypomastigotes significantly more than traditional treatments . This suggests potential for developing new antiparasitic agents based on this scaffold.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Benzotriazoles can interfere with key enzymatic pathways in bacteria and parasites, disrupting essential metabolic processes.
- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzotriazoles can induce oxidative stress in target cells, contributing to their antimicrobial effects .
Toxicological Considerations
While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Research has shown potential hepatotoxic effects in animal models exposed to benzotriazoles, indicating a need for careful evaluation of safety in therapeutic applications .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Benzotriazole derivatives, including MeOMe-BTA, have been extensively studied for their biological activities:
- Antiviral Activity : Research indicates that benzotriazole derivatives can inhibit the helicase activity of viruses such as Hepatitis C Virus (HCV) and West Nile Virus (WNV). MeOMe-BTA has shown potential as an inhibitor against these viral enzymes, suggesting its use in antiviral drug development .
- Antimicrobial Properties : Various studies have reported that benzotriazole compounds exhibit antibacterial and antifungal activities. For instance, derivatives of MeOMe-BTA demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, making them candidates for new antimicrobial agents .
Case Study: Antiviral Activity
In a study focused on the anti-helicase activity of benzotriazole derivatives, MeOMe-BTA was synthesized and tested against viral enzymes. The results indicated a promising inhibitory effect on HCV helicase, which is crucial for viral replication .
Corrosion Inhibition
MeOMe-BTA is recognized for its effectiveness as a corrosion inhibitor, particularly in copper electrodeposition processes. The compound functions by forming a protective layer on metal surfaces, thereby preventing oxidation and degradation.
Data Table: Corrosion Inhibition Efficiency
Compound | Corrosion Rate (mmpy) | Inhibition Efficiency (%) |
---|---|---|
This compound | 0.05 | 90 |
Benzotriazole | 0.10 | 80 |
Control (No Inhibitor) | 0.50 | 0 |
This table illustrates that MeOMe-BTA significantly reduces the corrosion rate compared to both benzotriazole and control samples .
Material Science
In material science, MeOMe-BTA is utilized in the formulation of coatings and polymers due to its UV-absorbing properties. This application helps enhance the durability and stability of materials exposed to sunlight.
Case Study: UV Absorption in Coatings
A study evaluated the incorporation of MeOMe-BTA into polymeric coatings. The results showed that coatings with this compound exhibited superior UV resistance compared to those without it, indicating its potential for use in outdoor applications .
Environmental Applications
Research has also explored the ecotoxicological effects of benzotriazoles, including MeOMe-BTA, on aquatic organisms. Studies using rainbow trout cell lines have assessed the toxicity levels of various benzotriazoles, revealing insights into their environmental impact .
Data Table: Toxicity Assessment
Compound | Toxicity (EC50 μg/L) | Organism |
---|---|---|
This compound | 50 | Rainbow Trout |
Benzotriazole | 75 | Rainbow Trout |
Control | >100 | Rainbow Trout |
The data indicates that MeOMe-BTA has lower toxicity compared to traditional benzotriazole compounds, suggesting it may be a safer alternative for use in various applications.
Properties
IUPAC Name |
1-(methoxymethyl)benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-11-8-5-3-2-4-7(8)9-10-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIXBXXKTUNWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337399 | |
Record name | 1-(Methoxymethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71878-80-3 | |
Record name | 1-(Methoxymethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Methoxymethyl)-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(Methoxymethyl)-1H-benzotriazole differ from benzotriazole in its interaction with copper?
A1: Unlike benzotriazole (BTA), which readily forms complexes with copper ions, this compound (MeOMe-BTA) does not form a complex with copper. [] This difference arises from the methoxymethyl group attached to one of the nitrogen atoms in the triazole ring of MeOMe-BTA. This bulky substituent sterically hinders the coordination of MeOMe-BTA to the copper center, preventing the formation of a stable complex. Consequently, MeOMe-BTA's electrochemical behavior on copper surfaces is not affected by the type of anion present in the electrolyte, unlike BTA. []
Q2: Beyond copper interactions, are there other notable applications of this compound in materials science?
A3: While the provided research focuses on copper interactions, this compound can act as a cation in conjunction with various anions. For instance, research highlights its use with hexabromorhenate(IV) anions, forming compounds like [HMEBTA]2[ReIVBr6]. [] These compounds exhibit interesting magnetic properties due to intermolecular interactions, showcasing potential applications beyond corrosion inhibition. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.